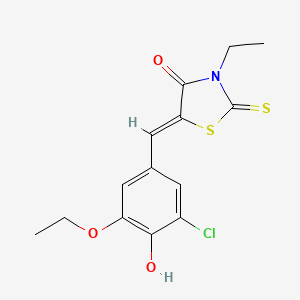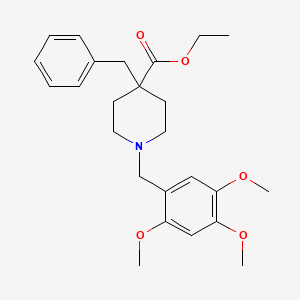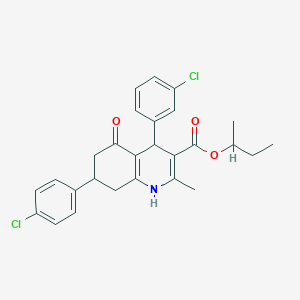![molecular formula C19H31NO B5116040 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine, also known as DMHP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. DMHP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site, which is located within the ion channel of the receptor. This binding prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. As a result, this compound inhibits the excitatory neurotransmission mediated by the NMDA receptor and modulates the balance between excitation and inhibition in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the release of glutamate, an excitatory neurotransmitter, and to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain. This compound has also been shown to attenuate the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and to reduce the activity of neuronal nitric oxide synthase (nNOS), an enzyme involved in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has several advantages for lab experiments. It is a potent and selective antagonist of the NMDA receptor, which allows for specific targeting of this receptor without affecting other receptors or ion channels. This compound also has a long half-life and can be administered orally or intraperitoneally, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has a low solubility in water and organic solvents, which can affect its bioavailability and stability. This compound can also cause sedation and ataxia at high doses, which can interfere with behavioral experiments.
Direcciones Futuras
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has several potential future directions for scientific research. It can be used to investigate the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. This compound can also be used to develop new therapeutic strategies for these disorders, such as NMDA receptor antagonists, which can modulate the excitatory-inhibitory balance in the brain. Furthermore, this compound can be used to study the mechanisms underlying pain perception and to develop new analgesic drugs that target the NMDA receptor. Overall, this compound has great potential for advancing our understanding of the brain and developing new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine involves the reaction of 3,4-dimethylphenol with 1-bromohexane in the presence of potassium carbonate to form 1-(3,4-dimethylphenoxy)hexane. This intermediate is then reacted with piperidine in the presence of sodium hydride to produce this compound. The purity and yield of this compound can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has been extensively studied for its potential applications in neuroscience research. It has been shown to selectively block the NMDA receptor, which is involved in various physiological and pathological processes, such as synaptic plasticity, learning, memory, pain perception, and neurodegeneration. This compound has been used to investigate the role of NMDA receptors in these processes and to develop new therapeutic strategies for neurological disorders.
Propiedades
IUPAC Name |
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-19(16-18(17)2)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMNAHWEZLELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5115989.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)

![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)


![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


